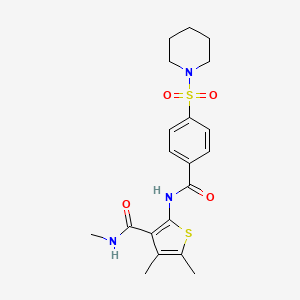
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, a benzamido group, and a piperidinylsulfonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the thiophene ring, the introduction of the methyl groups, and the coupling of the benzamido and piperidinylsulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the planar thiophene ring, with the various substituents adding complexity and potentially influencing its reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures are often involved in a variety of chemical reactions, including those involving the functionalization of the thiophene ring or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用
Urotensin-II Receptor Antagonists
Benzo[b]thiophene-2-carboxamide derivatives, possessing similar structural motifs, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. These substances demonstrated potent UT binding affinities, contributing to the understanding of receptor-ligand interactions and the development of treatments for related diseases (Lim et al., 2016).
Antipsychotic Agents
Heterocyclic analogues, including thiophene derivatives, have been prepared and evaluated as potential antipsychotic agents. These compounds were studied for their affinity to dopamine and serotonin receptors, indicating the role of thiophene derivatives in the development of new treatments for psychiatric disorders (Norman et al., 1996).
Antibacterial Agents
N-substituted derivatives of thiophene carboxamides have shown moderate to significant antibacterial activity, suggesting the potential of thiophene derivatives in the development of new antibacterial drugs. The structural modification and evaluation of these compounds can lead to the discovery of novel antimicrobial agents (Khalid et al., 2016).
Orexin Receptor Antagonists
Compounds structurally related to thiophene derivatives have been explored for their role as orexin receptor antagonists, with applications in treating insomnia. These studies highlight the importance of thiophene derivatives in modulating sleep and wakefulness (Renzulli et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
N,4,5-trimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)19(25)21-3)22-18(24)15-7-9-16(10-8-15)29(26,27)23-11-5-4-6-12-23/h7-10H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFCHJSQDBFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)
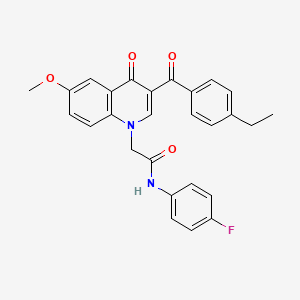
![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)
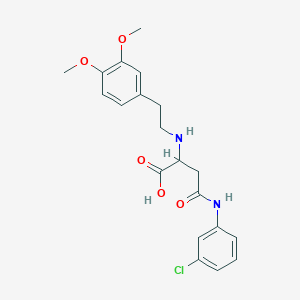
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2559134.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)
![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)
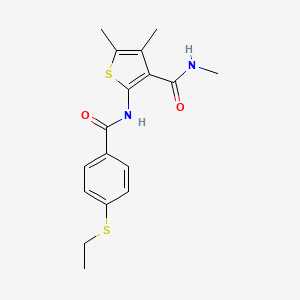
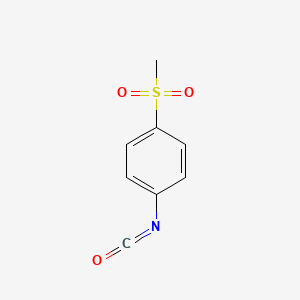
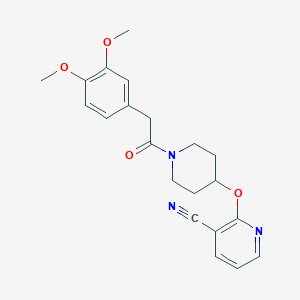
![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)